N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
Description
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine is a substituted ethylenediamine derivative with a methyl group and a 2-phenylethyl group attached to the nitrogen atoms of the ethane-1,2-diamine backbone. Its molecular structure imparts unique physicochemical properties, including lipophilicity from the aromatic phenylethyl group and steric effects from the methyl substitution. For instance, describes the use of formaldehyde and NaBH(OAc)₃ in reductive amination to synthesize a steroidal 4-aminoquinoline derivative, suggesting a plausible pathway for introducing methyl and phenylethyl groups .
Its aromatic substituents may enhance binding affinity to metal centers or biological targets, though this remains speculative without direct experimental data.
Properties
IUPAC Name |
N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUMPZMEXPLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500124 | |
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-33-0 | |
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of N-methyl-ethane-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethane-1,2-diamine derivatives.
Scientific Research Applications
Chemistry
MPEA is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with specific properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of amides or nitriles | Hydrogen peroxide, potassium permanganate |
| Reduction | Generation of secondary or tertiary amines | Lithium aluminum hydride |
| Substitution | Formation of substituted derivatives | Alkyl halides, acyl chlorides |
Biology
In biological research, MPEA has been investigated for its interactions with biomolecules. Studies suggest that it may influence neurotransmitter levels and exhibit neuroprotective effects. For instance, in vitro studies have shown that MPEA reduces oxidative stress markers and enhances cell viability under stress conditions.
Medicine
MPEA is explored for its potential therapeutic properties. Preliminary findings indicate applications in treating neurodegenerative diseases such as Alzheimer's disease due to its neuroprotective effects. The compound's interaction with specific molecular targets allows it to modulate enzyme activity and cellular signaling pathways.
Case Studies and Research Findings
Several notable studies have highlighted the biological effects of MPEA:
- In Vitro Studies : Research demonstrated that MPEA significantly reduced oxidative stress markers in neuronal cell lines.
- Animal Models : In rodent models of neurodegeneration, administration of MPEA resulted in improved cognitive function and reduced neuronal loss compared to control groups.
- Clinical Relevance : Early-stage clinical studies suggest that MPEA may be beneficial in managing symptoms associated with neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine, highlighting differences in substituents, molecular weight, and applications:
Reactivity and Functional Group Influence
- Oxidation Behavior: NN′-Dimethylethane-1,2-diamine undergoes rapid periodate oxidation at alkaline pH (9–11), attributed to the reactivity of unprotonated amines with periodate monoanions .
- Corrosion Inhibition: Linear polyamines like DETA, TETA, and PEHA exhibit corrosion inhibition correlated with the number of NH groups, which act as electron donors . The target compound’s methyl and phenylethyl groups may reduce electron density at nitrogen, diminishing its efficacy compared to NH-rich analogues.
Physicochemical Properties
- Solubility : The hydrophilic hydroxyethyl groups in N,N′-bis(2-hydroxyethyl)ethane-1,2-diamine improve water solubility, whereas the target compound’s phenylethyl group likely increases hydrophobicity .
- The phenylethyl group in the target compound may impose similar steric constraints.
Biological Activity
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine (commonly referred to as MPEA) is a compound with significant biological activity, primarily due to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
MPEA is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHN
- CAS Number : 1629-33-0
The compound consists of a methyl group, a phenylethyl group, and an ethane-1,2-diamine backbone, which contributes to its diverse biological interactions .
The biological activity of MPEA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to alterations in cellular signaling pathways and metabolic processes. Key mechanisms include:
- Enzyme Modulation : MPEA may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can bind to neurotransmitter receptors, potentially influencing neurological functions.
Antioxidant Properties
Research indicates that MPEA exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within cells. The presence of the phenylethyl group enhances this property by stabilizing radical species .
Anti-inflammatory Effects
MPEA has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways (e.g., NF-κB), which are critical in the inflammatory response. This property could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Given its structural similarities to other neuroactive compounds, MPEA may also possess neuroprotective properties. It has been shown to influence neurotransmitter levels and improve neuronal survival under stress conditions .
Case Studies and Research Findings
Several studies have explored the biological effects of MPEA:
- In Vitro Studies : Cell line studies demonstrated that MPEA reduced oxidative stress markers and improved cell viability under oxidative conditions.
- Animal Models : In rodent models of neurodegeneration, administration of MPEA led to improved cognitive function and reduced neuronal loss compared to control groups.
- Clinical Relevance : Preliminary findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to its neuroprotective effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of MPEA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N,N-Dimethylethane-1,2-diamine | Moderate | Mild antioxidant effects |
| N,N-Diethylethane-1,2-diamine | High | Limited biological activity |
| N-Methyl-N-(2-methylphenyl)ethane-1,2-diamine | High | Enhanced anti-inflammatory effects |
MPEA stands out due to its combination of a methyl group with a phenylethyl moiety, which enhances its interaction with biological targets compared to other ethane-1,2-diamine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
